molecular formula C10H17NO5 B1378928 8-Oxa-2-azaspiro[4.5]decane oxalate CAS No. 1408075-68-2

8-Oxa-2-azaspiro[4.5]decane oxalate

Cat. No.: B1378928
CAS No.: 1408075-68-2
M. Wt: 231.25 g/mol
InChI Key: BEEYWXWKBOFYSE-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[4.5]decane oxalate is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spiro configuration imparts rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development.

Biochemical Analysis

Biochemical Properties

8-Oxa-2-azaspiro[4.5]decane oxalate plays a role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of certain enzymes, such as the vanin-1 enzyme, which is involved in metabolism and inflammation . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects . The nature of these interactions often involves binding to the active site of the enzyme or protein, thereby inhibiting its function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of enzymes involved in the synthesis of steroid hormones, thereby affecting hormone levels and related cellular processes . Additionally, this compound can impact cell signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes and proteins, inhibiting their activity and altering their function . For instance, it has been shown to inhibit the vanin-1 enzyme, which plays a role in metabolism and inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibition of specific enzymes and modulation of cell signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit enzymes involved in the synthesis and metabolism of steroid hormones, leading to changes in hormone levels and related metabolic processes . Additionally, this compound can affect the activity of enzymes involved in inflammation and other cellular processes, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound in specific tissues and cells can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This process includes several steps:

    Alkylation: Tetrahydropyran-4-carbonitrile is alkylated with 1-bromo-2-fluoroethane under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes intramolecular cyclization to form the spiro compound.

Industrial Production Methods: While specific industrial methods for large-scale production are not extensively documented, the synthesis generally follows the laboratory procedures with optimizations for scale, such as using continuous flow reactors to enhance yield and purity.

Types of Reactions:

    Oxidation: 8-Oxa-2-azaspiro[4.5]decane oxalate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen in the presence of Raney nickel.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Scientific Research Applications

8-Oxa-2-azaspiro[4.5]decane oxalate has a broad range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

    Medicine: Explored for its role in developing drugs targeting specific enzymes and receptors, such as FGFR4 inhibitors for cancer treatment.

    Industry: Utilized in the synthesis of materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 8-oxa-2-azaspiro[4.5]decane oxalate exerts its effects is often related to its interaction with biological targets:

    Molecular Targets: It can inhibit enzymes like FGFR4, which is involved in cell growth and differentiation.

    Pathways Involved: The compound may interfere with signaling pathways critical for cancer cell proliferation and survival, making it a candidate for anticancer drug development.

Comparison with Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane

Comparison: 8-Oxa-2-azaspiro[4.5]decane oxalate stands out due to its unique combination of oxygen and nitrogen in the spiro ring, which imparts distinct chemical properties and biological activities. Compared to its analogs, it offers a different balance of rigidity and flexibility, making it particularly useful in drug design where specific spatial arrangements are crucial.

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEYWXWKBOFYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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